OTUB2 inhibitor LN5P45
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LN5P45 is a selective, covalent, irreversible inhibitor of ubiquitin thioesterase OTUB2. It has an inhibitory concentration (IC50) of 2.3 μM and induces monoubiquitination of OTUB2 on lysine 31 . This compound is primarily used in research related to tumor progression and metastasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
LN5P45 is synthesized through a series of chemical reactions involving the incorporation of a chloroacethydrazide moiety that covalently reacts with the active-site cysteine residue of OTUB2 . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production methods for LN5P45 are not explicitly detailed in the available literature. it is typically produced in research laboratories under controlled conditions to ensure high purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
LN5P45 undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacethydrazide moiety reacts with the active-site cysteine residue of OTUB2.
Monoubiquitination: Induces monoubiquitination of OTUB2 on lysine 31
Common Reagents and Conditions
Reagents: Chloroacethydrazide, OTUB2 enzyme.
Conditions: The reactions are typically carried out under controlled laboratory conditions to ensure specificity and efficacy.
Major Products Formed
The primary product formed from these reactions is the monoubiquitinated OTUB2 enzyme .
Aplicaciones Científicas De Investigación
LN5P45 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ubiquitin thioesterase OTUB2
Biology: Helps in understanding the role of OTUB2 in cellular processes, including protein degradation and signal transduction
Medicine: Investigated for its potential in cancer research, particularly in studying tumor progression and metastasis
Industry: Utilized in the development of new therapeutic agents targeting ubiquitin-proteasome pathways
Mecanismo De Acción
LN5P45 exerts its effects by covalently binding to the active-site cysteine residue of OTUB2, leading to the inhibition of its deubiquitinating activity . This results in the monoubiquitination of OTUB2 on lysine 31, which can affect various cellular processes, including protein degradation and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Usp22i-S02: A potent inhibitor of ubiquitin-specific peptidase 22 (USP22) with anticancer activity.
Iu1-248: A selective inhibitor of ubiquitin-specific peptidase 14 (USP14) with an IC50 of 0.83 μM.
Uniqueness
LN5P45 is unique due to its selective inhibition of OTUB2 and its ability to induce monoubiquitination on lysine 31 . This specificity makes it a valuable tool in studying the role of OTUB2 in tumor progression and metastasis .
Propiedades
Fórmula molecular |
C13H15ClN2O2 |
---|---|
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
(1S,2S)-N'-(2-chloroacetyl)-2-(3-methylphenyl)cyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-3-2-4-9(5-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18)/t10-,11+/m1/s1 |
Clave InChI |
VSHXIYGPPZYAGS-MNOVXSKESA-N |
SMILES isomérico |
CC1=CC(=CC=C1)[C@H]2C[C@@H]2C(=O)NNC(=O)CCl |
SMILES canónico |
CC1=CC(=CC=C1)C2CC2C(=O)NNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.